molecular formula C21H31N5O7 B1168443 Poloxamer monobenzoate CAS No. 106008-90-6

Poloxamer monobenzoate

Cat. No.: B1168443
CAS No.: 106008-90-6
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Description

Poloxamer monobenzoate is a chemical derivative of poloxamer non-ionic triblock copolymers, which are composed of a central hydrophobic chain of polyoxypropylene (PPO) flanked by two hydrophilic chains of polyoxyethylene (PEO) . The addition of a benzoate group modifies the amphiphilic nature and surface activity of the parent polymer. Like other poloxamers, it is expected to function as a surfactant, emulsifier, and solubilizing agent, making it a valuable reagent for pharmaceutical and biomaterial research . Its potential research applications are broad, likely building upon the established uses of poloxamers in developing thermoreversible drug delivery gels for controlled release of active pharmaceutical ingredients , and as a building block for creating scaffolds in tissue engineering applications . The mechanism of action for poloxamers often involves the formation of micelles in aqueous solutions above a critical micelle concentration, which can encapsulate hydrophobic compounds . Some poloxamers are also noted for their cell membrane-stabilizing and sealing properties, which can aid in cellular repair following injury . This product is intended For Research Use Only (RUO) and is not meant for diagnostic, therapeutic, or any human or veterinary use.

Properties

CAS No.

106008-90-6

Molecular Formula

C21H31N5O7

Synonyms

Poloxamer monobenzoate

Origin of Product

United States

Synthetic Methodologies for Poloxamer Benzoate Derivatives

Esterification Reactions for Benzoate (B1203000) Conjugation

The principal method for synthesizing poloxamer benzoates is through the esterification of the terminal hydroxyl groups of the poloxamer with a benzoic acid derivative. cosmeticsinfo.org This transformation can be accomplished via several synthetic routes.

Direct Esterification Approaches

Direct esterification involves the reaction of a poloxamer's terminal hydroxyl groups with benzoic acid. A widely used method is the Steglich esterification, which employs a coupling agent like N,N'-dicyclohexylcarbodiimide (DCC) and a catalyst such as 4-(dimethylamino)pyridine (DMAP). organic-chemistry.orgnih.gov In this reaction, DCC activates the carboxylic acid to form a highly reactive O-acylisourea intermediate, which is then susceptible to nucleophilic attack by the poloxamer's hydroxyl groups. organic-chemistry.org DMAP serves as an acyl transfer catalyst, enhancing the reaction's efficiency. organic-chemistry.org

Another direct approach utilizes a more reactive acylating agent, such as benzoyl chloride. This reaction is typically performed in the presence of a non-nucleophilic base, like triethylamine (B128534) or pyridine, to neutralize the hydrochloric acid byproduct that is formed. vnu.edu.vn The choice of solvent is also important, with aprotic solvents like dichloromethane (B109758) (DCM) being commonly used. nih.gov

Transesterification Pathways

Transesterification provides an alternative pathway for the synthesis of poloxamer benzoates. This method involves the reaction of a poloxamer with a benzoate ester, for instance, methyl benzoate or ethyl benzoate, in the presence of a catalyst. The reaction equilibrium is driven forward by the exchange of the alcohol moiety of the ester with the poloxamer. This process often requires elevated temperatures and the removal of the alcohol byproduct to achieve high yields. Both acidic and basic catalysts, such as p-toluenesulfonic acid or sodium methoxide, can be utilized. science.gov Organotin catalysts have also been shown to be effective in promoting the esterification of poloxamers with fatty acids, yielding monoesters with high selectivity. nih.gov

Catalyst Systems in Benzoate Derivatization

The selection of an appropriate catalyst system is crucial for controlling the reaction rate and the selectivity towards either mono- or di-substituted benzoate derivatives.

In direct esterification, the DCC/DMAP system is highly effective for reactions involving carboxylic acids. organic-chemistry.orgchemicalbook.com For reactions with more reactive acyl halides like benzoyl chloride, a stoichiometric amount of a tertiary amine base is necessary to act as an acid scavenger. vnu.edu.vn In transesterification reactions, a range of catalysts can be employed, from simple acids and bases to more complex organometallic compounds. nih.govug.edu.gh Enzymatic catalysts, such as lipases, have also been explored for their potential to provide high regioselectivity in the acylation of poloxamers.

Catalyst SystemReaction TypeKey Features
Dicyclohexylcarbodiimide (DCC) / 4-Dimethylaminopyridine (DMAP)Direct EsterificationEfficiently forms ester bonds from carboxylic acids and alcohols; DMAP acts as an acyl transfer catalyst. organic-chemistry.orgnih.gov
Benzoyl Chloride / TriethylamineDirect EsterificationUtilizes a highly reactive acyl halide; the base neutralizes the HCl byproduct. vnu.edu.vn
p-Toluenesulfonic acidTransesterificationAn acid catalyst that typically requires elevated temperatures and removal of the alcohol byproduct. science.gov
Sodium MethoxideTransesterificationA base catalyst used for the interchange between a benzoate ester and the poloxamer. science.gov
Organotin catalystsEsterificationProvides high yield and selectivity for monoesters in reactions with fatty acids. nih.gov

Purification and Isolation Techniques for Poloxamer Monobenzoate

After synthesis, the purification of this compound from the reaction mixture, which can include unreacted starting materials, the dibenzoate byproduct, and residual reagents, is a critical step.

Column chromatography is a highly effective method for separating the components of the reaction mixture. researchgate.netcolumn-chromatography.com This technique utilizes a stationary phase, such as silica (B1680970) gel or alumina, and a mobile phase, which is a solvent system of gradually increasing polarity. column-chromatography.comnih.gov The separation is based on the differential affinities of the components for the stationary and mobile phases, allowing for the isolation of the desired monobenzoate. column-chromatography.com

Dialysis is another common purification technique. The crude product is dissolved in a suitable solvent and placed in a dialysis membrane with a specific molecular weight cutoff. This allows for the removal of small molecule impurities while retaining the larger polymer derivatives. nih.gov

Precipitation can also be used to purify the product. This involves dissolving the crude mixture in a good solvent and then adding a poor solvent to selectively precipitate the polymer derivatives. google.com For example, dissolving the product in acetonitrile (B52724) and then adding hexane (B92381) can cause the poloxamer to precipitate. google.com

Activated carbon can be employed to remove certain impurities. google.comgoogle.com The crude poloxamer can be dissolved in a solvent, and then treated with activated carbon to adsorb hydrophobic impurities. google.comgoogle.com

Influence of Reaction Parameters on Derivatization Yield and Specificity

The yield of this compound and the selectivity of the reaction are influenced by several key parameters.

Stoichiometry: The molar ratio of the reactants is a determining factor in the product distribution. uni-konstanz.de To favor the formation of the monobenzoate, an excess of the poloxamer relative to the acylating agent is typically used. Conversely, a higher ratio of the acylating agent will promote the formation of the dibenzoate.

Solvent: The choice of solvent can impact the solubility of the reactants and the kinetics of the reaction. thermofisher.com Aprotic solvents are generally preferred for these types of esterification reactions.

Catalyst Concentration: The concentration of the catalyst can affect the rate of the reaction. While only a catalytic amount of a substance like DMAP is needed, its concentration can be adjusted to control the reaction speed. nih.gov

Reaction ParameterInfluence on Yield and Specificity
Stoichiometry (Poloxamer:Acylating Agent) A higher molar ratio of poloxamer to acylating agent favors the formation of the monobenzoate. uni-konstanz.de
Reaction Temperature Increased temperature generally increases the reaction rate but may decrease selectivity for the monobenzoate. researchgate.netnih.gov
Reaction Time Longer reaction times can lead to higher yields but may also increase the formation of the dibenzoate. researchgate.net
Solvent The polarity and aprotic/protic nature of the solvent can influence reaction kinetics and reactant solubility. thermofisher.com
Catalyst Concentration Higher catalyst concentrations typically lead to a faster reaction rate. nih.gov

Advanced Spectroscopic and Structural Characterization Techniques for Poloxamer Monobenzoate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of Poloxamer monobenzoate. It allows for the detailed analysis of the polymer backbone and the covalently attached benzoate (B1203000) groups.

Proton (¹H) NMR spectroscopy confirms the successful synthesis of this compound by identifying signals corresponding to the protons of the benzoate group, which are absent in the spectrum of the original poloxamer. The aromatic protons of the benzoate moiety typically appear in the downfield region of the spectrum, generally between 7.4 and 8.1 ppm.

The degree of derivatization, which quantifies the extent of esterification of the terminal hydroxyl groups of the poloxamer, can be calculated from the ¹H NMR spectrum. This is achieved by comparing the integrated intensity of the benzoate proton signals with the integrated intensity of specific, well-resolved signals from the poloxamer backbone, such as the methyl protons of the polypropylene (B1209903) oxide (PPO) block.

Table 1: Representative ¹H NMR Chemical Shift Data for this compound

Protons Chemical Shift (δ, ppm)
Aromatic Protons (Benzoate) 7.4 - 8.1
Methylene Protons (PEO) ~3.6
Methine and Methylene Protons (PPO) 3.4 - 3.7

Note: Chemical shifts are approximate and can vary depending on the solvent and the specific poloxamer used.

Carbon (¹³C) NMR spectroscopy provides further structural verification by detecting the carbon atoms within the this compound molecule. The spectrum will show characteristic signals for the carbons of the polyethylene (B3416737) oxide (PEO) and PPO blocks of the poloxamer backbone. Crucially, it will also display signals corresponding to the carbons of the benzoate group. The appearance of a signal for the ester carbonyl carbon is a definitive indicator of successful esterification.

Table 2: Typical ¹³C NMR Chemical Shift Ranges for this compound

Carbon Atom Chemical Shift (δ, ppm)
Ester Carbonyl (Benzoate) 165 - 170
Aromatic Carbons (Benzoate) 128 - 133
Methylene Carbons (PEO) ~70
Methine and Methylene Carbons (PPO) 72 - 75

Note: Chemical shifts are approximate and depend on the experimental conditions.

Two-dimensional (2D) NMR techniques, such as Correlation Spectroscopy (COSY) and Heteronuclear Single Quantum Coherence (HSQC), are employed to establish the connectivity between different atoms in the molecule, offering conclusive proof of the structure.

A COSY spectrum reveals correlations between coupled protons, for instance, showing the connectivity between the different aromatic protons of the benzoate ring. An HSQC experiment maps the correlation between protons and their directly attached carbons. This would clearly show, for example, the correlation between the aromatic protons and the aromatic carbons of the benzoate group, as well as the correlations within the PEO and PPO blocks of the poloxamer backbone. These 2D NMR experiments provide an unambiguous confirmation of the covalent linkage between the benzoate moiety and the poloxamer chain.

Fourier Transform Infrared (FTIR) Spectroscopy for Functional Group Identification

FTIR spectroscopy is a rapid and sensitive method for identifying the functional groups present in a molecule. In the characterization of this compound, it is particularly useful for confirming the formation of the ester linkage.

The most significant change observed in the FTIR spectrum of this compound compared to the unmodified poloxamer is the appearance of a strong absorption band corresponding to the stretching vibration of the ester carbonyl group (C=O). This band typically appears in the region of 1720-1740 cm⁻¹. The presence of this distinct peak is a key piece of evidence for the successful esterification of the poloxamer's terminal hydroxyl groups.

Further confirmation of the incorporation of the benzoate group is provided by the presence of absorption bands associated with the stretching vibrations of the aromatic ring (C=C). These modes typically appear in the region of 1450-1600 cm⁻¹. The observation of these characteristic aromatic bands, in conjunction with the ester carbonyl peak, provides strong evidence for the formation of this compound.

Table 3: Key FTIR Absorption Bands for this compound

Functional Group Vibration Mode Wavenumber (cm⁻¹)
Ester Carbonyl C=O Stretch 1720 - 1740
Aromatic Ring C=C Stretch 1450 - 1600
C-O Stretch Ether and Ester 1050 - 1250

Mass Spectrometry (MS) for Molecular Weight Confirmation and Impurity Profiling

Mass spectrometry (MS) is an indispensable tool for the characterization of polymers like this compound. It provides crucial information on the molecular weight of the polymer chains and helps in the identification and quantification of impurities. Given that poloxamers are not single-molecule compounds but rather a distribution of polymer chains with varying lengths of poly(ethylene oxide) (PEO) and poly(propylene oxide) (PPO) blocks, MS techniques, particularly when coupled with liquid chromatography (LC-MS), are vital for a comprehensive analysis. researchgate.netpolymersolutions.com

For this compound, MS analysis would confirm the successful addition of the benzoate group to the poloxamer backbone. This is achieved by comparing the mass spectra of the parent poloxamer with that of the monobenzoate derivative. The resulting spectrum for the modified polymer would show a mass shift corresponding to the mass of the benzoyl group.

Impurity profiling is another critical application of MS. polymersolutions.com Potential impurities in this compound could include unreacted starting materials (the parent poloxamer), by-products from the synthesis such as poloxamer dibenzoate, residual catalysts, and degradation products. polymersolutions.com A recent study on Poloxamer 188 identified low-molecular-weight species, specifically polypropylene oxide (PPO), as a process-related impurity using LC-MS methods. nih.gov This highlights the capability of MS to detect and identify even minor components that could impact the material's performance. nih.gov Techniques like triple-quadrupole mass spectrometry can be used to develop validated methods for quantifying residual poloxamers in process streams, demonstrating high specificity and sensitivity. nih.gov

Illustrative Data: Expected MS Analysis Results for this compound Impurity Profile

Detected SpeciesExpected Mass Range (Da)Identification MethodSignificance
This compoundVaries (e.g., ~4000-15000)ESI-MS/MSMain product confirmation
Unreacted PoloxamerVaries (e.g., ~3900-14900)LC-MSProcess-related impurity
Poloxamer DibenzoateVaries (e.g., ~4100-15100)LC-MSSynthesis by-product
Polypropylene Oxide (PPO)Low Molecular WeightSEC-MS, RP-LC-MSReaction intermediate impurity
Benzoic Acid122.12GC-MS, LC-MSResidual reactant

Note: The table is illustrative and exact mass will depend on the specific poloxamer base used.

Chromatographic Methods for Purity Assessment and Molecular Weight Distribution

Chromatographic techniques are central to polymer analysis, offering powerful separation based on various physicochemical properties. For this compound, these methods are key to assessing purity and understanding the distribution of molecular weights, which dictates the material's physical and functional properties.

Gel Permeation Chromatography (GPC), also known as Size Exclusion Chromatography (SEC), is the primary technique for determining the molecular weight distribution of polymers. sci-hub.seshimadzu.cz This method separates molecules based on their hydrodynamic volume in solution. nih.gov Larger molecules elute from the chromatography column faster than smaller molecules that can penetrate the pores of the stationary phase. sci-hub.se

For this compound, GPC/SEC is used to measure key parameters such as the number-average molecular weight (Mn), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mn). shimadzu.czlcms.cz The PDI is a measure of the breadth of the molecular weight distribution; a value close to 1.0 indicates a narrow distribution. The United States Pharmacopeia (USP) monograph for poloxamers includes GPC as a method for molecular weight determination. polymersolutions.com The analysis of poloxamers typically requires solvents like tetrahydrofuran (B95107) (THF) or buffered aqueous solutions. shimadzu.czpolymersolutions.com

Illustrative Data: GPC/SEC Analysis of a Poloxamer and its Monobenzoate Derivative

ParameterParent Poloxamer (Example)This compound (Expected)Method
Mn ( g/mol )8400~8504GPC/SEC with RI Detector
Mw ( g/mol )8800~8908GPC/SEC with RI Detector
Polydispersity Index (PDI)1.05~1.05Calculated (Mw/Mn)
Retention Time (min)15.215.1GPC/SEC

Note: This table presents hypothetical data to illustrate the expected shift upon modification. Actual values depend on the specific poloxamer and analytical conditions.

Thermal Analysis Methodologies for Self-Assembly Characterization

The therapeutic and industrial utility of poloxamers and their derivatives often stems from their unique self-assembly and thermoreversible gelation properties in aqueous solutions. Thermal analysis techniques are critical for characterizing these behaviors.

Differential Scanning Calorimetry (DSC) is a powerful thermal analysis technique that measures the heat flow associated with thermal transitions in a material as a function of temperature. polymersolutions.com For this compound solutions, DSC is used to study the critical micelle temperature (CMT) and the sol-gel transition temperature. Current time information in Bangalore, IN.cosmeticanalysis.com

At higher polymer concentrations, these micelles can pack into ordered structures (e.g., cubic or hexagonal lattices), resulting in the formation of a physical gel. Current time information in Bangalore, IN.nih.gov This sol-gel transition is also an endothermic event that can be detected by DSC, often appearing as a distinct peak or a shoulder on the main micellization peak. polymersolutions.com Studies have shown that additives can influence these transitions; for instance, certain flavors have been shown to interact with poloxamer and lower the gelling point, an effect observable by DSC. koreascience.kr Therefore, DSC provides invaluable data on how the benzoate modification affects the self-assembly and gelling characteristics of the poloxamer.

Illustrative Data: DSC Analysis of this compound Solution (25% w/w)

Thermal TransitionOnset Temperature (°C)Peak Temperature (°C)Enthalpy (J/g)Interpretation
Micellization (CMT)~18-22~25~2.5Endothermic transition indicating micelle formation
Gelation (Tsol-gel)~30-34~35~1.8Endothermic transition indicating ordered gel formation

Note: The table is illustrative. Actual transition temperatures and enthalpies are dependent on polymer concentration, molecular weight, and the specific poloxamer used.

Supramolecular Assembly and Self Organization Phenomena of Poloxamer Monobenzoate

Micellization Behavior of Benzoate-Modified Poloxamers

Poloxamers are triblock copolymers consisting of a central hydrophobic poly(propylene oxide) (PPO) block and two flanking hydrophilic poly(ethylene oxide) (PEO) blocks. wikipedia.org The addition of a benzoate (B1203000) group, a hydrophobic moiety, to the poloxamer structure, creating Poloxamer monobenzoate, significantly influences its amphiphilic character. This modification enhances the polymer's tendency to self-assemble in aqueous environments to minimize the unfavorable interactions between the hydrophobic segments and water molecules. wikipedia.org This self-assembly leads to the formation of micelles, which are nanosized core-shell structures. nih.gov

Determination of Critical Micelle Concentration (CMC) using Advanced Techniques

The Critical Micelle Concentration (CMC) is a fundamental parameter that defines the concentration threshold at which surfactant molecules, like poloxamers, begin to aggregate to form micelles. nih.gov Below the CMC, poloxamers exist primarily as individual polymer chains (unimers), while above the CMC, there is an equilibrium between unimers and micelles. wikipedia.org The modification with a benzoate group is expected to lower the CMC, as the increased hydrophobicity of the molecule provides a stronger driving force for micellization. A lower CMC value is indicative of greater micellar stability. nih.gov

Several advanced techniques are employed to determine the CMC of poloxamer systems.

Fluorescence Probe Techniques: This is a highly sensitive method for determining the CMC. It utilizes a hydrophobic fluorescent probe, such as pyrene (B120774), which has a low solubility in water but is readily solubilized within the hydrophobic core of a micelle. nih.govavantiresearch.com The fluorescence emission spectrum of pyrene is highly sensitive to the polarity of its microenvironment. In an aqueous solution (below the CMC), the spectrum is characteristic of a polar environment. When micelles form, the pyrene partitions into the nonpolar micellar core, causing a distinct change in its fluorescence spectrum, such as a shift in the emission wavelength or a change in the intensity ratio of specific vibronic bands (e.g., the I₁/I₃ ratio). nih.gov By plotting this spectral change against the logarithm of the poloxamer concentration, the CMC can be identified as the point of abrupt change in the curve. researchgate.net

Surface Tension Measurement: This classical method is based on the principle that surfactants lower the surface tension of a solvent. When this compound is added to water, the molecules accumulate at the air-water interface, reducing the surface tension. As the concentration increases, the surface becomes saturated with unimers. At the CMC, the formation of micelles begins in the bulk solution, and the surface tension of the solution becomes relatively constant with further increases in concentration. The CMC is determined from the break point in the plot of surface tension versus the logarithm of the polymer concentration. researchgate.net

Investigation of Critical Micelle Temperature (CMT)

The Critical Micelle Temperature (CMT), also known as the critical micellization temperature, is the temperature at which micelle formation occurs for a given polymer concentration. mdpi.com The micellization of poloxamers is an endothermic process driven by the dehydration of the hydrophobic PPO block, which becomes less soluble as the temperature increases. wikipedia.org The introduction of the benzoate group, enhancing the polymer's hydrophobicity, is anticipated to lower the CMT, meaning that micellization will occur at a lower temperature compared to the unmodified poloxamer.

Differential Scanning Calorimetry (DSC) is a powerful technique to determine the CMT. DSC measures the heat flow associated with thermal transitions in a material as a function of temperature. The micellization process involves the dehydration of the PPO blocks, which is an endothermic event. A DSC thermogram of a poloxamer solution will show an endothermic peak, and the onset temperature of this peak is identified as the CMT. unipr.itsci-hub.st

Impact of Benzoate Modification on Micellar Core-Shell Hydrophobicity and Structure

The addition of a benzoate group to the poloxamer backbone has a direct and significant impact on the structure and properties of the resulting micelles.

Core-Shell Structure: The fundamental core-shell architecture is maintained, with the hydrophobic core comprising the PPO block and benzoate groups, and the hydrophilic shell formed by the PEO chains. taylorandfrancis.com The PEO shell provides steric stabilization, preventing the micelles from aggregating and ensuring their dispersion in the aqueous medium. The increased hydrophobicity of the core due to the benzoate modification strengthens the driving force for this segregation, leading to more stable and well-defined micelles.

Dynamic Light Scattering (DLS) for Micelle Size and Polydispersity Index Determination

Dynamic Light Scattering (DLS) is a non-invasive technique used to measure the size distribution of particles in a solution, making it ideal for characterizing poloxamer micelles. researchgate.netmdpi.com The technique works by illuminating the sample with a laser and analyzing the intensity fluctuations of the scattered light. These fluctuations are caused by the Brownian motion of the particles, with smaller particles moving more rapidly than larger ones.

Micelle Size (Hydrodynamic Diameter): By analyzing the rate of these intensity fluctuations, the hydrodynamic diameter of the micelles can be calculated. Poloxamer micelles typically have sizes in the range of 10 to 200 nm. oup.comsemanticscholar.org The size can be influenced by temperature and the specific poloxamer structure. nih.gov

Polydispersity Index (PDI): DLS also provides the Polydispersity Index (PDI), a measure of the broadness of the size distribution. A PDI value below 0.1 indicates a monodisperse or very narrow size distribution, while values above 0.3 suggest a broad distribution of particle sizes. nih.gov This parameter is crucial for understanding the homogeneity of the micellar system.

The table below illustrates typical micellar properties for standard poloxamers, providing a baseline for understanding the anticipated effects of benzoate modification.

PropertyPoloxamer 407 (P407)Poloxamer 188 (P188)Expected Impact of Benzoate Modification
Approx. Molecular Weight 12,600 Da mdpi.com8,400 Da mdpi.comIncrease
Typical CMC ~2.8 x 10⁻⁶ M~4.8 x 10⁻⁴ M researchgate.netDecrease
Typical Micelle Size (DLS) ~20-30 nm oup.com~10-20 nmPotential for slight increase due to added mass
Nature of Core Hydrophobic (PPO)Hydrophobic (PPO)More Hydrophobic (PPO + Benzoate)

This table presents generalized data for unmodified poloxamers to provide context. Specific values for this compound would require direct experimental measurement.

Thermoreversible Gelation Mechanisms of this compound Systems

At sufficiently high concentrations (typically >15% w/w), aqueous solutions of poloxamers exhibit thermoreversible gelation. oup.com They are low-viscosity liquids at low temperatures and transform into a semi-solid gel upon warming. nih.gov This transition is reversible; the gel reverts to a liquid upon cooling. This behavior is a result of the organization and packing of the micelles. As the temperature increases, the number and size of micelles increase, and at a certain point, they pack so closely that they form an ordered, lattice-like structure (e.g., cubic packing), which macroscopically manifests as a gel. nih.gov The benzoate modification, by lowering the CMT and promoting micellization, is expected to lower the sol-gel transition temperature.

Sol-Gel Transition Temperature Determination Methodologies

The sol-gel transition temperature (Tsol-gel) is a critical parameter for applications of thermoreversible gels. It is the temperature at which the solution transitions from a liquid (sol) to a semi-solid (gel) state.

Tube Inversion Method: This is a simple and widely used visual method. mdpi.com A vial containing the poloxamer solution is placed in a temperature-controlled water bath. The temperature is gradually increased, and the vial is periodically inverted. The Tsol-gel is defined as the temperature at which the solution no longer flows upon inversion. researchgate.netsci-hub.st

Rheology: Rheological measurements provide a more quantitative and detailed characterization of the sol-gel transition. Using a rheometer, the viscoelastic properties of the sample are measured as a function of temperature. researchgate.net The storage modulus (G'), which represents the elastic (solid-like) component, and the loss modulus (G''), which represents the viscous (liquid-like) component, are monitored. In the sol state, G'' is greater than G'. As the temperature increases and the gel forms, G' increases significantly and surpasses G''. The Tsol-gel is often defined as the temperature at which G' = G'' (the gel point). oup.com

The table below shows how additives can influence the sol-gel transition temperature of a standard Poloxamer 407 gel, illustrating the sensitivity of the system to chemical modifications.

Formulation (20% P407 in water)Additive ConcentrationSol-Gel Transition Temperature (°C)
Control 0%~25°C
+ Sodium Chloride 1% w/wLowered
+ Polyethylene (B3416737) Glycol (PEG) 400 5% w/wIncreased

Rheological Characterization of Gelation Dynamics and Viscoelasticity

The rheological properties of this compound solutions are critical to understanding their behavior as "smart" materials. These solutions can undergo a temperature-induced sol-gel transition, transforming from a low-viscosity liquid at cooler temperatures to a viscoelastic gel at elevated temperatures. This transition is a hallmark of many poloxamer-based systems and is crucial for their application. rsc.orgsci-hub.st

The gelation dynamics are typically characterized by monitoring the storage modulus (G') and the loss modulus (G'') as a function of temperature. The point at which G' surpasses G'' is often defined as the gelation temperature (T_gel). For this compound, the introduction of the benzoate group is expected to influence this transition. The viscoelasticity of the resulting gel determines its mechanical strength and stability. Poloxamer gels are generally classified as viscoelastic materials, possessing both solid-like elastic and liquid-like viscous properties. researchgate.net They often exhibit pseudoplastic behavior, where viscosity decreases with increasing shear rate. researchgate.net

Illustrative Data Table: Rheological Properties of a Hypothetical 20% w/w this compound Solution

ParameterValueDescription
Gelation Temperature (T_gel)~30-35 °CThe temperature at which the solution transitions from a sol to a gel, characterized by the crossover of the storage (G') and loss (G'') moduli.
Storage Modulus (G') at 37 °C1,000 - 5,000 PaRepresents the elastic component of the gel, indicating its stiffness and ability to store deformational energy.
Loss Modulus (G'') at 37 °C100 - 500 PaRepresents the viscous component of the gel, indicating its ability to dissipate energy through flow.
Complex Viscosity (η*) at 37 °C100 - 400 Pa·sA measure of the total resistance to flow under oscillatory shear, calculated from G' and G''.

Note: This table is illustrative and based on typical values for modified poloxamer systems. Actual values for this compound would require experimental verification.

Influence of the Benzoate Moiety on Gel Strength and Formation Kinetics

The covalent attachment of a benzoate group to the poloxamer structure is anticipated to significantly impact the gel's properties. The aromatic and hydrophobic nature of the benzoate moiety can enhance the hydrophobic interactions within the polypropylene (B1209903) oxide (PPO) core of the micelles. This strengthening of the micellar core can lead to a more stable and robust gel network.

The increased hydrophobicity is expected to lower the critical micelle concentration (CMC) and the critical gelation temperature (CGT), meaning that gelation may occur at lower polymer concentrations and temperatures compared to the unmodified poloxamer. This is because the benzoate group promotes the self-assembly process. Consequently, the gel strength, often quantified by the magnitude of the storage modulus (G'), is likely to be higher for this compound gels. The kinetics of gel formation may also be accelerated due to the enhanced driving force for micellization and micellar packing. Research on related systems has shown that increasing the hydrophobicity of poloxamers can lead to stronger gels.

Ordered Microstructures and Phase Behavior in Concentrated Systems

In concentrated solutions, the self-assembled micelles of this compound can arrange into highly ordered liquid crystalline phases, such as cubic, hexagonal, or lamellar structures. researchgate.net The specific phase adopted depends on the polymer concentration, temperature, and the molecular architecture of the copolymer.

Small-Angle X-ray Scattering (SAXS) Analysis of Microstructure

Small-Angle X-ray Scattering (SAXS) is a powerful technique for elucidating the long-range order and microstructure of concentrated this compound systems. By analyzing the scattering pattern of X-rays passing through the sample, detailed information about the size, shape, and spatial arrangement of the micelles can be obtained.

The positions of the diffraction peaks in a SAXS profile can be used to identify the type of liquid crystalline lattice present (e.g., body-centered cubic, face-centered cubic, or hexagonal). For instance, the ratio of the scattering vector (q) values for the observed peaks can be characteristic of a specific lattice type. From the position of the primary diffraction peak, the lattice parameter (the distance between adjacent micelles) can be calculated, providing insight into the packing density of the system. The addition of the benzoate moiety is expected to influence these packing parameters.

Illustrative Data Table: Expected SAXS Data for a Concentrated this compound Gel

Scattering Peak Ratio (q/q*)Lattice Type IndicatedIntermicellar Distance (d)
1 : √2 : √3 : √4Body-Centered Cubic (BCC)Varies with concentration and temperature
1 : √3/2 : √7/2 : √1Hexagonal (HEX)Varies with concentration and temperature
1 : 2 : 3 : 4Lamellar (LAM)Varies with concentration and temperature

Note: This table illustrates the expected relationship between scattering peak ratios and lattice types for poloxamer systems. The specific phase behavior of this compound would need to be determined experimentally.

Small-Angle Neutron Scattering (SANS) for Micellar Structure and Aggregation Number

Small-Angle Neutron Scattering (SANS) is a complementary technique to SAXS that is particularly useful for determining the internal structure of the micelles, including the size of the hydrophobic core and the hydrophilic corona, as well as the aggregation number (the number of polymer chains per micelle). By using deuterated solvents (e.g., D₂O), the contrast between different parts of the micelle and the solvent can be manipulated to highlight specific structural features.

For this compound, SANS studies would be instrumental in quantifying how the benzoate group affects the core size and the aggregation number. It is hypothesized that the benzoate moiety would lead to a more compact and dehydrated PPO core and an increased aggregation number due to the enhanced hydrophobic interactions.

Cryogenic Transmission Electron Microscopy (Cryo-TEM) for Micellar Visualization

Cryogenic Transmission Electron Microscopy (Cryo-TEM) provides direct visual evidence of the micellar structures formed by this compound. In this technique, a thin film of the sample solution is rapidly frozen to cryogenic temperatures, preserving the native structure of the micelles in a vitrified (non-crystalline) state. The sample is then imaged using a transmission electron microscope.

Cryo-TEM images can reveal the morphology of the micelles (e.g., spherical, worm-like), their size distribution, and their arrangement in solution. For concentrated systems, Cryo-TEM can visualize the ordered packing of the micelles, complementing the data obtained from SAXS and SANS. For this compound, Cryo-TEM would be expected to show well-defined core-shell micelles, and in concentrated solutions, their arrangement into a lattice structure could be directly observed.

Interactions and Formulation Modulations with Poloxamer Monobenzoate

Interaction with Solvents and Cosolvents

The interaction of poloxamers with solvents is governed by the specific affinities of the solvent for the PEO and PPO blocks. In aqueous solutions, water molecules form hydrogen bonds with the ether oxygens of the PEO blocks, ensuring solubility at low temperatures. researchgate.net As temperature increases, these interactions weaken, particularly around the more hydrophobic PPO block, driving micellization. mdpi.com

For Poloxamer monobenzoate, the introduction of the benzoate (B1203000) group adds a significant hydrophobic and aromatic character. This modification would likely alter its solubility profile. It is anticipated that this compound would exhibit enhanced solubility in non-polar organic solvents compared to its unmodified precursor due to the lipophilic nature of the benzoate moiety.

The presence of cosolvents in a formulation can profoundly affect the self-assembly of poloxamers. Organic solvents, depending on their polarity, can preferentially locate in different domains of the micellar structure. mdpi.com

Polar Solvents: Water-miscible polar solvents like ethanol (B145695) can distribute within both the PEO (corona) and PPO (core) domains, acting as cosurfactants and potentially increasing the interfacial area.

Non-polar Solvents: These would preferentially partition into the hydrophobic PPO core of the micelles.

For this compound, the benzoate group would likely create a more favorable interaction with aromatic or moderately polar cosolvents. This could lead to a preferential accumulation of such cosolvents at the core-corona interface or within the core itself, potentially swelling the micelles and altering the critical micelle concentration (CMC) and gelation temperature.

Influence of Additives on Self-Assembly and Gelation Mechanisms

The self-assembly of poloxamers into micelles and their subsequent packing into a gel lattice are sensitive to the presence of additives. These additives can modulate the hydration of the polymer chains and the interactions between micelles.

Inorganic Salts: The addition of inorganic salts typically lowers the gelation temperature of poloxamer solutions. diva-portal.org This phenomenon, known as "salting-out," occurs because salt ions (particularly anions like HPO₄²⁻) have a high affinity for water molecules. smolecule.com They effectively compete with the polymer for hydration, leading to the dehydration of the PPO block at a lower temperature. This promotes micellization and subsequent gelation at reduced temperatures. It is highly probable that this compound would exhibit similar behavior, with salts decreasing its gelation temperature.

pH: Standard poloxamers are non-ionic and their self-assembly is largely independent of pH over typical physiological ranges. mostwiedzy.pl The introduction of a benzoate group to form this compound would not be expected to impart significant pH sensitivity, as the ester linkage is stable and the benzoate group itself is not readily ionizable. Therefore, major pH-dependent changes in self-assembly are not anticipated under normal formulation conditions.

Other Polymers (e.g., Hyaluronic Acid or Chitosan): Incorporating other polymers into poloxamer gels is a common strategy to enhance their mechanical properties and mucoadhesion. nih.gov

Hyaluronic Acid (HA): When mixed with poloxamers, HA can form a more compact gel structure through hydrogen bonding interactions between the two polymers. This can lead to a more robust gel matrix with altered drug release profiles.

Chitosan (B1678972): This cationic polymer can interact with poloxamers, improving the mechanical and mucoadhesive properties of the resulting hydrogel. The interactions can be electrostatic and via hydrogen bonds. diva-portal.org

For this compound, blending with polymers like HA or chitosan would likely yield similar synergistic effects. The presence of the benzoate group could introduce additional hydrophobic or π-π stacking interactions with certain polymers or encapsulated drugs, potentially further modifying the final formulation's properties.

Table 1: Illustrative Data on the Influence of Additives on Poloxamer Gelation Temperature (Tsol-gel) This table presents typical data for a standard poloxamer like P407 to illustrate general principles, as specific data for this compound is not available.

Poloxamer FormulationAdditiveAdditive ConcentrationObserved Tsol-gel (°C)Anticipated Effect
20% Poloxamer SolutionNoneN/A25.0Baseline
20% Poloxamer SolutionSodium Chloride (NaCl)0.9% (w/v)22.5Decrease Tsol-gel
20% Poloxamer SolutionHyaluronic Acid0.5% (w/v)26.0Slight Increase Tsol-gel
20% Poloxamer SolutionChitosan0.2% (w/v)24.0Slight Decrease Tsol-gel

Interaction with Encapsulated Molecules at a Mechanistic Level

The modification with a benzoate group in this compound would increase the hydrophobicity and introduce aromatic character to the polymer. This suggests two potential effects on solubilization:

Enhanced Affinity for Aromatic Drugs: The presence of the aromatic benzoate ring could lead to favorable π-π stacking interactions with aromatic drug molecules, significantly enhancing their specific loading into the micelle compared to an unmodified poloxamer.

Poloxamers are also used to deliver and stabilize biomacromolecules like proteins and peptides. nih.gov Encapsulation within the micellar structure or adsorption onto the hydrophilic PEO corona can protect these sensitive molecules from denaturation and aggregation. nih.gov Poloxamers have been shown to act as "artificial chaperones" by interacting with the denatured states of proteins and facilitating their refolding. nih.gov

For this compound, the fundamental protective mechanism would remain. The polymer would still possess the amphiphilic architecture necessary to interact with and shield protein surfaces. However, the terminal benzoate group could introduce specific interactions. If a protein has accessible hydrophobic patches, particularly those with aromatic residues (e.g., Phenylalanine, Tyrosine), there could be a stronger, more specific interaction with the benzoate moiety. This could potentially enhance the stability for certain proteins but would require empirical investigation to confirm.

Formation of Mixed Micelles and Hybrid Polymeric Systems

Formulating poloxamers with other surfactants or polymers can lead to systems with superior properties compared to the individual components.

Hybrid Polymeric Systems: this compound can be a component in more complex hybrid systems. These can include:

Organogels: Formulations where a poloxamer-based aqueous phase is mixed with an oil phase, creating a semi-solid system suitable for topical delivery of lipophilic drugs. frontiersin.org The enhanced hydrophobic character of this compound could improve its function as an emulsifier in such systems.

Polymer-Conjugates: this compound itself is a conjugate. Further conjugation, for example by grafting it onto a backbone polymer like heparin or chitosan, could create novel materials with combined thermo-responsive and biological properties. nih.gov

Interpenetrating Networks: Creating a network of this compound gel interpenetrated with another cross-linked polymer (like a chemically cross-linked HA) could produce a formulation with high mechanical strength and sustained release characteristics.

Mechanistic Studies in Advanced Materials and Delivery Systems Research

Theoretical and Experimental Investigation of Controlled Release Mechanisms

The release of therapeutic agents from poloxamer-based formulations is a complex process governed by several interrelated mechanisms. For hydrophobically modified poloxamers like the monobenzoate derivative, these mechanisms are finely tuned by the enhanced hydrophobic interactions within the gel matrix.

Drug release from poloxamer-based gels is primarily controlled by diffusion and gel erosion researchgate.net. After administration, these formulations form a gel matrix consisting of closely packed micelles interspersed with aqueous channels. The release of a drug molecule involves its diffusion from the micellar core into these aqueous channels and subsequently through the channels into the surrounding medium researchgate.net.

The chemical modification to create Poloxamer monobenzoate enhances the hydrophobicity of the polymer. This leads to the formation of more compact and entangled micellar arrangements within the gel matrix researchgate.netnih.gov. This denser structure increases the tortuosity of the diffusion path for the encapsulated drug, thereby reducing the diffusion coefficient nih.gov. Studies on poloxamer systems have shown that increasing the ratio of the hydrophobic PPO block to the hydrophilic PEO block results in stronger, less porous gels that significantly retard drug release nih.gov. The addition of a hydrophobic benzoate (B1203000) moiety is expected to produce a similar, if not more pronounced, effect, leading to slower and more sustained diffusion-controlled release kinetics.

Chemical modifications that increase the polymer's hydrophobicity, such as in this compound, are a promising strategy to prolong sustained release by slowing this erosion process nih.gov. Increased hydrophobic interactions between polymer chains result in a more robust and mechanically stable gel structure that is less susceptible to rapid dissolution nih.gov. Research on standard Poloxamer 407 gels has quantified erosion rates, with one study noting 47.75% of a gel had eroded after 12 washing cycles mdpi.comnih.gov. By enhancing the hydrophobic character, this compound-based gels are engineered to have significantly slower erosion rates, thus providing a longer residence time and a more extended release profile.

To elucidate the dominant mechanisms of drug release from polymeric systems, experimental release data are often fitted to mathematical models. These models provide quantitative insights into whether release is governed by diffusion, swelling, erosion, or a combination of these phenomena researchgate.netjresm.orgnih.govresearchgate.net.

Higuchi Model: This model is frequently used to describe drug release from a matrix system where the primary release mechanism is Fickian diffusion. It describes the fraction of drug released as being proportional to the square root of time researchgate.net.

Korsmeyer-Peppas Model: This semi-empirical model is particularly valuable for analyzing release from polymeric systems when the mechanism is not well known or when more than one mechanism is involved researchgate.net. The model relates the fractional drug release to time via a power law, characterized by a release exponent 'n'. The value of 'n' provides insight into the transport mechanism:

n ≈ 0.45-0.5: Indicates Fickian diffusion-controlled release.

Computational and Theoretical Modeling of Poloxamer Monobenzoate Systems

Molecular Dynamics Simulations of Self-Assembly Processes

Molecular Dynamics (MD) simulations serve as a powerful computational microscope, providing atom-level insights into the dynamic behavior of molecules over time. This technique is widely used to study the self-assembly of amphiphilic molecules like poloxamers into micelles and other aggregates. An MD simulation calculates the forces between atoms and uses these forces to predict their subsequent motion, allowing researchers to observe how individual polymer chains interact and organize in a solvent.

For general poloxamers, MD simulations have been instrumental in understanding the initial stages of micellization, the role of water in this process, and the structure of the resulting micellar core and corona. These simulations can elucidate key parameters such as the radius of gyration and the solvent-accessible surface area.

However, no specific MD simulation studies have been published that focus on Poloxamer monobenzoate. Such a study would be critical to understanding how the addition of a benzoate (B1203000) group to one of the terminal hydrophilic poly(ethylene oxide) chains alters the self-assembly process. It is hypothesized that the hydrophobic nature of the benzoate group could influence the critical micelle concentration (CMC) and the morphology of the resulting aggregates, but without dedicated simulation data, these effects remain theoretical.

Coarse-Grained Simulations for Mesoscopic Behavior

While all-atom MD simulations provide high-resolution detail, they are computationally expensive and typically limited to relatively small systems and short timescales. To study larger-scale phenomena, such as the formation of multiple micelles and their interactions, researchers employ coarse-grained (CG) simulations. In the CG approach, groups of atoms are represented as single "beads," reducing the number of particles in the system and allowing for the simulation of longer time and length scales. rsc.org The MARTINI force field is a commonly used framework for such simulations of polymers and biological systems. rsc.org

Coarse-grained simulations of unmodified poloxamers have successfully modeled the formation of micellar solutions and the transition to more complex structures like hydrogels. acs.orgresearchgate.net These models can predict how factors like polymer concentration and temperature drive the organization of micelles into ordered phases.

There are currently no available coarse-grained simulation studies specifically for this compound. A CG model for this compound would need to parameterize the benzoate group appropriately to capture its specific interactions. Such simulations could provide invaluable insight into the mesoscopic behavior of this compound systems, predicting how the modified end-group affects the packing of micelles and the viscoelastic properties of resulting gels.

Predictive Modeling of Phase Transitions and Micellar Properties

Predictive modeling combines theoretical principles with computational techniques to forecast the phase behavior and properties of materials under various conditions. For poloxamer systems, this involves predicting the critical micelle concentration (CMC) and critical micellization temperature (CMT), as well as the boundaries between different phases (e.g., sol, gel, liquid crystalline) as a function of polymer concentration and temperature. nih.gov These models can be based on thermodynamic theories, such as the regular solution theory for mixed micelles, or they can be derived from the results of molecular simulations.

For various unmodified poloxamers, predictive models have been developed that correlate the lengths of the hydrophilic and hydrophobic blocks with the resulting phase behavior. mdpi.comresearchgate.net These models are crucial for designing formulations with specific temperature-dependent gelling properties.

As with other computational methods, there is a lack of specific predictive models for this compound. The development of such models would require experimental data or results from molecular simulations to account for the energetic contributions of the benzoate group. A robust predictive model could significantly accelerate the development of new formulations by forecasting how the unique chemical structure of this compound translates into specific macroscopic properties like micelle size, drug-loading capacity, and sol-gel transition temperature.

Future Research Directions and Translational Perspectives

Novel Synthesis Routes and Derivatization Strategies for Enhanced Functionality

Future research into the synthesis of Poloxamer monobenzoate is likely to focus on achieving greater control over the molecular architecture and exploring further derivatization to create multifunctional polymers.

Novel Synthesis Routes: The primary route to this compound involves the esterification of a poloxamer with benzoic acid. smolecule.com Future synthetic explorations could focus on:

Enzymatic Catalysis: Utilizing lipases as catalysts for the esterification process could offer a greener and more selective alternative to traditional chemical catalysts. This approach could minimize side reactions and yield a product with a well-defined structure.

Controlled Polymerization Techniques: While poloxamers are typically synthesized by anionic ring-opening polymerization, advancements in controlled radical polymerization techniques could be explored to synthesize poloxamer-like structures with a benzoate (B1203000) moiety incorporated as a comonomer. This would allow for precise control over the placement and density of the benzoate groups along the polymer chain.

Microwave-Assisted Synthesis: This technique could be investigated to accelerate the esterification reaction, potentially leading to higher yields and reduced reaction times compared to conventional heating methods.

Derivatization Strategies: The single benzoate group in this compound provides a platform for further chemical modification to introduce additional functionalities. Future derivatization strategies could include:

Functionalization of the Benzene (B151609) Ring: The aromatic ring of the benzoate group can be further functionalized through electrophilic aromatic substitution reactions to introduce groups such as nitro, amino, or halogen moieties. These modifications can alter the electronic properties and reactivity of the polymer, opening up possibilities for applications in sensing or as a reactive intermediate for further conjugation.

Modification of the Terminal Hydroxyl Group: The remaining free hydroxyl group on the other end of the poloxamer chain can be modified to introduce a second, different functional group. This would lead to the creation of hetero-bifunctional poloxamers with tailored properties for specific applications, such as targeted drug delivery or surface modification.

A summary of potential synthesis and derivatization strategies is presented in the table below.

StrategyDescriptionPotential Advantages
Enzymatic Catalysis Use of lipases for esterification.Greener synthesis, high selectivity, mild reaction conditions.
Controlled Polymerization Incorporation of benzoate-containing monomers.Precise control over polymer architecture and functionality.
Microwave-Assisted Synthesis Use of microwave irradiation to accelerate the reaction.Reduced reaction times, potentially higher yields.
Benzene Ring Functionalization Introduction of functional groups onto the benzoate ring.Tailored electronic properties and reactivity.
Terminal Hydroxyl Modification Derivatization of the remaining hydroxyl group.Creation of hetero-bifunctional polymers.

Integration into Multi-Component and Multi-Responsive Polymeric Systems

A significant area of future research lies in the integration of this compound into more complex polymeric systems to create materials with tunable and responsive properties.

Multi-Component Systems:

Blends with other Polymers: Blending this compound with other polymers, such as biodegradable polyesters (e.g., PLA, PLGA) or natural polymers (e.g., chitosan (B1678972), hyaluronic acid), could lead to the development of novel biomaterials with enhanced mechanical properties, controlled degradation rates, and improved biocompatibility. The benzoate group may influence the miscibility and phase behavior of these blends.

Core-Shell Nanoparticles: this compound can be used as a stabilizer or surface modifier in the formulation of polymeric nanoparticles. The aromatic benzoate moiety could enhance the loading of aromatic drug molecules through π-π stacking interactions, leading to higher encapsulation efficiencies.

Multi-Responsive Systems: Poloxamers are well-known for their thermo-responsive behavior, exhibiting a sol-gel transition at a critical temperature. researchgate.netnih.gov The introduction of the benzoate group may modulate this property. Future research could explore the development of multi-responsive systems by combining the thermo-responsiveness of the poloxamer backbone with other stimuli-responsive moieties.

pH-Responsive Systems: By incorporating pH-sensitive groups, either through derivatization of the benzoate ring or by blending with pH-responsive polymers, systems that respond to both temperature and pH changes can be designed. This is particularly relevant for applications in drug delivery to specific sites in the body with distinct pH environments, such as tumors or the gastrointestinal tract.

Light-Responsive Systems: The incorporation of photo-responsive groups, such as azobenzene (B91143) or spiropyran, could lead to materials that change their properties upon exposure to light of a specific wavelength. This could enable on-demand drug release or changes in material properties with high spatial and temporal control.

The following table summarizes potential multi-component and multi-responsive systems incorporating this compound.

System TypeDescriptionPotential Application
Polymer Blends Mixing this compound with other polymers.Biomaterials with tailored mechanical and degradation properties.
Core-Shell Nanoparticles Using this compound as a stabilizer.Enhanced drug loading and targeted delivery.
pH and Thermo-Responsive Gels Combining with pH-sensitive moieties.Site-specific drug delivery.
Light and Thermo-Responsive Materials Incorporating photo-responsive groups.On-demand modulation of material properties.

Advanced Characterization Methodologies for Complex this compound Systems

A thorough understanding of the structure-property relationships of this compound and its assemblies requires the application of advanced characterization techniques.

High-Resolution Mass Spectrometry (HRMS): Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) and Electrospray Ionization (ESI) mass spectrometry will be crucial for confirming the successful synthesis and determining the exact molecular weight distribution of this compound. nih.govgoogle.com

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques, such as COSY and HMQC, can provide detailed information about the connectivity and spatial proximity of different protons and carbons in the polymer chain, confirming the position of the benzoate group. polymersolutions.com

Scattering Techniques: Small-Angle X-ray Scattering (SAXS) and Small-Angle Neutron Scattering (SANS) will be invaluable for probing the size, shape, and internal structure of micelles and other self-assembled structures formed by this compound in solution. These techniques can reveal how the benzoate group influences the aggregation behavior.

Rheology: Detailed rheological studies will be essential to characterize the viscoelastic properties of this compound solutions and gels. researchgate.netmdpi.com This will provide insights into the sol-gel transition temperature and the mechanical strength of the resulting hydrogels, which are critical parameters for many applications. nih.gov

Calorimetry: Differential Scanning Calorimetry (DSC) can be used to determine the critical micellization temperature (CMT) and to study the thermal transitions of this compound and its blends with other polymers. researchgate.net

The table below outlines key characterization techniques and the information they can provide for this compound systems.

TechniqueInformation Provided
HRMS (MALDI-TOF, ESI) Molecular weight distribution, confirmation of synthesis.
Advanced NMR (2D) Detailed structural information, confirmation of functionalization.
SAXS/SANS Micelle size, shape, and internal structure.
Rheology Viscoelastic properties, sol-gel transition temperature, gel strength.
DSC Critical micellization temperature, thermal transitions.

Exploration of New Mechanistic Paradigms in Polymer and Material Science

The introduction of a simple aromatic ester to the poloxamer structure provides a model system to investigate fundamental questions in polymer and material science.

Influence on Self-Assembly: A key area of investigation will be to understand how the terminal benzoate group affects the thermodynamics and kinetics of micellization. The increased hydrophobicity and the potential for π-π stacking interactions could lead to micelles with different sizes, shapes, and stability compared to unmodified poloxamers. nih.gov This could lead to new models of self-assembly for end-functionalized amphiphilic block copolymers.

Interactions at Interfaces: The surface activity of this compound is expected to be different from that of the parent poloxamer. cosmileeurope.eu Studies on its adsorption at air-water and oil-water interfaces can provide new insights into the behavior of functionalized surfactants and their role in stabilizing emulsions and foams.

Host-Guest Chemistry: The aromatic benzoate moiety could act as a host for certain guest molecules through non-covalent interactions. This could be exploited for the development of novel sensing platforms or for the controlled release of small molecules.

Biomembrane Interactions: Investigating the interaction of this compound micelles with model lipid membranes can provide a better understanding of how such functionalized polymers interact with biological systems. This knowledge is crucial for designing safe and effective drug delivery vehicles.

By systematically studying these aspects, research on this compound can contribute to a broader understanding of the fundamental principles governing the behavior of functionalized polymers, paving the way for the rational design of new advanced materials.

Q & A

Q. How is Poloxamer monobenzoate synthesized and characterized in academic research?

this compound is synthesized by esterifying poloxamer block copolymers with benzoic acid derivatives. Characterization typically involves:

  • Nuclear Magnetic Resonance (NMR) to confirm esterification and molecular structure.
  • Gel Permeation Chromatography (GPC) for molecular weight distribution analysis.
  • Dynamic Light Scattering (DLS) to assess micelle formation and hydrodynamic radius in aqueous solutions.
  • Fourier-Transform Infrared Spectroscopy (FTIR) to verify functional groups (e.g., ester linkages) . Studies emphasize purity (>98%) and batch-to-batch consistency, as impurities can alter surfactant behavior .

Q. What are the primary applications of this compound in drug delivery systems?

Its nonionic surfactant properties make it suitable for:

  • Solubilization of hydrophobic drugs via micellar encapsulation.
  • Solid self-emulsifying drug delivery systems (SEDDS) , where it acts as both an emulsifier and solidifying agent.
  • Nanoparticle stabilization , particularly in formulations requiring controlled particle size (<200 nm) and low polydispersity . Example: In curcumin-loaded nanoparticles, increasing this compound concentration reduces particle size and improves uniformity .

Advanced Research Questions

Q. How can researchers resolve contradictions in dissolution profiles when formulating this compound in tablets?

this compound may unexpectedly retard dissolution in solid dosage forms due to:

  • Disintegration time delays caused by surfactant-mediated binder effects (e.g., increased intragranular cohesion).
  • Concentration-dependent interactions with other excipients like povidone. Methodology :
  • Use multivariate data analysis (MVDA) to decouple effects of formulation variables (e.g., drug-lipid ratio, surfactant concentration).
  • Employ Design of Experiments (DoE) to optimize factors such as poloxamer concentration, water content, and binder addition rate.
  • Substitute with alternative surfactants (e.g., polysorbate 80) if stability studies reveal dissolution slowdown .

Q. What experimental designs optimize this compound in nanoparticle formulations?

Key strategies include:

  • Plackett-Burman factorial design to screen critical variables (e.g., aqueous phase volume, sonication duration) for minimizing particle size and span .
  • Central Composite Design (CCD) to model non-linear relationships between variables (e.g., drug-to-lipid ratio, surfactant concentration) and responses (e.g., encapsulation efficiency) .
  • Accelerated stability testing to evaluate dissolution changes under high-humidity/temperature conditions .

Q. How does this compound influence the stability of lipid-based formulations?

  • At higher concentrations (>5% w/w), it can alter lipidic profiles, potentially leading to renal toxicity in parenteral applications.
  • Stability mechanisms :
  • Micelle-mediated drug retention under physiological conditions.
  • Prevention of lipid oxidation via free radical scavenging.
    Analytical tools :
    • LC/MS with SIM mode for quantifying poloxamer in complex matrices (e.g., IgG solutions) .
    • SEM/TEM to monitor structural integrity of lipid nanoparticles over time .

Methodological Considerations

  • Contradiction Analysis : When poloxamer acts as both a surfactant and binder, use response surface modeling to identify trade-offs between dissolution and disintegration .
  • Toxicity Screening : Conduct in vitro cytotoxicity assays (e.g., Annexin V apoptosis tests) on cell lines (e.g., HL60, PBMCs) to validate biocompatibility .
  • Regulatory Compliance : Follow ICH guidelines for stability testing and FDA-approved excipient databases to ensure compliance .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.